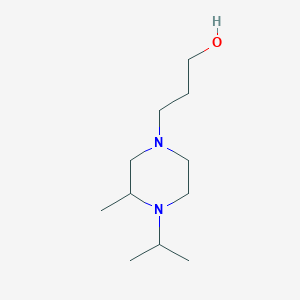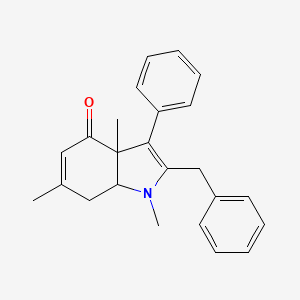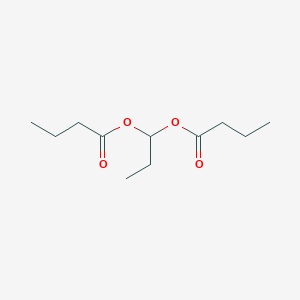![molecular formula C12H9N7 B14723277 7H-Tetrazolo[5,1-i]purine, 7-benzyl- CAS No. 10553-44-3](/img/structure/B14723277.png)
7H-Tetrazolo[5,1-i]purine, 7-benzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Tetrazolo[5,1-i]purine, 7-benzyl- is a heterocyclic compound with the molecular formula C₁₂H₉N₇ and a molecular weight of 251.2468 g/mol This compound features a tetrazole ring fused to a purine ring, with a benzyl group attached at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-benzyl-7H-purine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
While specific industrial production methods for 7H-Tetrazolo[5,1-i]purine, 7-benzyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Tetrazolo[5,1-i]purine, 7-benzyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential ligand for biological receptors.
Medicine: Explored for its anticonvulsant and antidepressant activities. Studies have shown that derivatives of this compound exhibit significant activity in animal models, suggesting potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic pathways . The compound may enhance the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-alkyl-7H-tetrazolo[1,5-g]purine derivatives: These compounds share a similar core structure but differ in the alkyl groups attached at the 7th position.
Tetrazolo[1,5-a]quinazolines: These compounds have a tetrazole ring fused to a quinazoline ring and exhibit similar biological activities.
Uniqueness
7H-Tetrazolo[5,1-i]purine, 7-benzyl- is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development.
Propriétés
Numéro CAS |
10553-44-3 |
|---|---|
Formule moléculaire |
C12H9N7 |
Poids moléculaire |
251.25 g/mol |
Nom IUPAC |
7-benzyltetrazolo[5,1-f]purine |
InChI |
InChI=1S/C12H9N7/c1-2-4-9(5-3-1)6-18-7-13-10-11(18)14-8-19-12(10)15-16-17-19/h1-5,7-8H,6H2 |
Clé InChI |
HOHUVIRJDOLSQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)



![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
